molecular formula C11H16ClNO B13269158 2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol

2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol

Cat. No.: B13269158
M. Wt: 213.70 g/mol
InChI Key: AHMRVYXKGCLVNH-UHFFFAOYSA-N
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Description

2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol is an organic compound with the molecular formula C₁₁H₁₆ClNO It is a phenolic compound with a butan-2-ylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol can be achieved through a Mannich-type reaction. This involves the reaction of a phenol derivative with formaldehyde and a secondary amine, in this case, butan-2-ylamine. The reaction typically occurs in a solvent such as water or dioxane under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar Mannich-type reactions are scaled up for industrial synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used to replace the chlorine atom.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the amino group can participate in nucleophilic reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Butan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one dihydrochloride
  • {2-[butan-2-yl(ethyl)amino]-1-(4-tert-butylphenyl)ethyl}(methyl)amine

Uniqueness

2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of a phenolic group with a butan-2-ylamino group makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-[(butan-2-ylamino)methyl]-4-chlorophenol

InChI

InChI=1S/C11H16ClNO/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14/h4-6,8,13-14H,3,7H2,1-2H3

InChI Key

AHMRVYXKGCLVNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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